2,4-Dimethylphenol

説明

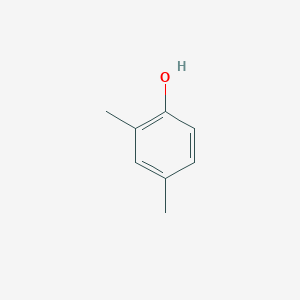

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFFULVDNCHOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O, Array | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021864 | |

| Record name | 2,4-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dimethylphenol appears as colorless crystals or clear, dark amber liquid., Liquid; Other Solid, Colorless solid; [HSDB] May also exist as a dark amber liquid; [CAMEO] Colorless liquid or melt; mp = 22-23 deg C; [MSDSonline], YELLOW-TO-BROWN LIQUID OR COLOURLESS CRYSTALS. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

414 °F at 766 mmHg (NTP, 1992), 211.5 °C @ 766 mm Hg; 210.8 @ 760 mm Hg, 211.5 °C | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C c.c. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Miscible in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, Very sol in benzene, chloroform, In water, 7.87X10+3 mg/l @ 25 °C., Soluble in oxygenated and aromatic solvents, 7.2 x 10 (-2) mol/l, at pH 5.1 and 25 °C., Solubility in water, g/100ml at 25 °C: 0.79 | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0276 at 57 °F (NTP, 1992) - Denser than water; will sink, 0.9650 @ 20 °C/4 °C, 0.97 g/cm³ | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0621 mmHg at 68 °F ; 1 mmHg at 125.2 °F (NTP, 1992), 0.1 [mmHg], 0.102 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8 | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals, NEEDLES FROM WATER, Colorless needles | |

CAS No. |

105-67-9 | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OD803C081 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72 to 73 °F (NTP, 1992), 25.4-26 °C; 24.54 °C, 25.4-26 °C | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-XYLENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Dynamics and Remediation Research of 2,4 Dimethylphenol

Environmental Occurrence and Distribution Studies of 2,4-Dimethylphenol

This compound (2,4-DMP) is a chemical compound that enters the environment through various industrial and commercial activities. It is used in the production of a range of products including coal tar disinfectants, gasoline, plastics, pharmaceuticals, insecticides, and dyes. researchgate.net Consequently, its release into the environment is primarily associated with industrial and chemical process wastes. nih.gov

Studies have detected this compound in various environmental compartments. In a survey of effluents from 46 industrial categories, it was found in the wastewater from iron and steel manufacturing, petroleum refining, organics and plastics production, and rubber processing industries. nih.gov It has also been identified in the effluent from publicly owned treatment works. nih.gov Beyond industrial sources, 2,4-DMP has been detected in urban runoff and in the leachate from municipal landfills. nih.gov

The presence of this compound has been confirmed in water bodies. It has been detected in surface water and, in some instances, in finished drinking water, although data on the latter are limited. researchgate.net Due to its solubility in water, it can be transported in aquatic systems. researchgate.net However, it is expected to have low adsorption to suspended solids and sediment. researchgate.net Groundwater contamination with this compound has also been reported, particularly near wood preserving facilities and other industrial sites. nih.gov For instance, at a wood preserving facility in Pensacola, Florida, groundwater samples from a sand aquifer contained this compound at concentrations up to 5.65 mg/L. nih.gov Similarly, groundwater at a closed wood-to-charcoal conversion plant in McKean County, Pennsylvania, had estimated concentrations of 34 and 360 mg/L in two wells. nih.gov

In the terrestrial environment, this compound has been found in soil and sediment. Detectable amounts were reported in 0.3% of 310 sediment samples from the EPA's STORET water quality database between 1975 and 1982. nih.gov Soil contamination is often localized to industrial sites, such as a former pine-tar manufacturer in Gainesville, Florida, and the aforementioned wood-to-charcoal conversion plant where concentrations ranged from 1,100 to 390,000 µg/kg. nih.gov The persistence of this compound in soil can be relatively short under favorable conditions, with one study reporting complete biodegradation in 4 days at 19°C. nih.gov The biodegradation half-life in soil has been reported to be 1.5 days in Texas soil and 3.5 days in Mississippi soil. nih.gov

Atmospheric release of this compound is also a potential distribution pathway. researchgate.net Its vapor pressure suggests that volatilization is a significant environmental fate process. researchgate.net In 2013, over 9,800 pounds of this compound were reported to be released into the air according to the EPA's Toxic Release Inventory. researchgate.net

Table 1: Occurrence of this compound in Various Environmental Matrices

| Environmental Matrix | Location/Source | Reported Concentration/Detection |

|---|---|---|

| Industrial Effluent | Iron & Steel, Petroleum Refining, Plastics, Rubber Processing | Detected (Concentration not specified) nih.gov |

| Municipal Effluent | Publicly Owned Treatment Works | Detected (Concentration not specified) nih.gov |

| Urban Runoff | Not specified | Detected nih.gov |

| Landfill Leachate | Swedish Municipal Landfill | Identified (Not quantified) nih.gov |

| Groundwater | Near Wood Preserving Facility (Pensacola, FL) | Up to 5.65 mg/L nih.gov |

| Groundwater | Near Wood-to-Charcoal Plant (McKean County, PA) | 34 and 360 mg/L nih.gov |

| Groundwater | Superfund Site (Biscayne, FL Aquifer) | 110 µg/L nih.gov |

| Soil | Near former Pine-Tar Manufacturer (Gainesville, FL) | Detected (Not quantified) nih.gov |

| Soil | Near Wood-to-Charcoal Plant (McKean County, PA) | 1,100 - 390,000 µg/kg nih.gov |

| Sediment | EPA STORET Database (1975-1982) | Detected in 0.3% of 310 samples nih.gov |

Biotransformation and Biodegradation Pathways of this compound

The environmental fate of this compound is significantly influenced by microbial activity. Biodegradation is a key process in the removal of this compound from contaminated environments.

Microorganisms, particularly bacteria, have demonstrated the ability to utilize this compound as a source of carbon and energy, leading to its breakdown and potential mineralization.

Under aerobic conditions, various bacterial species, often acting in consortia, can effectively degrade this compound. Strains of Pseudomonas are frequently implicated in the degradation of phenolic compounds, including dimethylphenols. nih.gov For example, Pseudomonas stutzeri OX1 has been shown to transform this compound into 3,5-dimethylcatechol, although this intermediate was not further broken down by the catechol 2,3-dioxygenase enzyme in this particular strain. researchgate.net The efficiency of degradation can be influenced by the composition of the microbial consortium and the presence of other organic compounds. nih.govnih.gov The growth of a bacterial consortium on phenol (B47542) has been shown to reach maximum biomass production between 48 and 54 hours of incubation, which corresponds to the period of maximum degradation. nih.gov

The key step in the aerobic biodegradation of aromatic compounds like this compound is the cleavage of the stable benzene (B151609) ring. This is accomplished by a class of enzymes called dioxygenases. researchgate.netrsc.org The initial step often involves the hydroxylation of the phenol to a catechol or a substituted catechol. In the case of this compound, this would likely be 3,5-dimethylcatechol. researchgate.net

There are two main pathways for the enzymatic cleavage of the catechol ring: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.net

Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups of the catechol by catechol 1,2-dioxygenase. nih.gov

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. nih.govnih.gov

The specific pathway utilized depends on the microorganism and the specific enzymes it produces. For instance, in Pseudomonas mendocina PC1, catechol 2,3-dioxygenase activity (indicative of the meta-cleavage pathway) was induced by dimethylphenols. nih.gov In contrast, some strains of Pseudomonas fluorescens utilize the ortho-cleavage pathway for p-cresol (B1678582) degradation, and the key enzyme, p-cresol methylhydroxylase, was also induced by dimethylphenols. nih.gov

The biodegradation of this compound can be influenced by the presence of other organic compounds through a process known as co-metabolism. In co-metabolism, the microorganism degrading the primary substrate produces enzymes that can also transform a secondary substrate, which it may not be able to use as a sole carbon source. The presence of a more easily degradable substrate, such as acetate, has been shown to enhance the removal of refractory pollutants like phenol in microbial fuel cells. nih.gov This is attributed to the positive interactions between electrochemically active bacteria and bacteria capable of degrading phenolic compounds. nih.gov

In mixed microbial cultures, inter-species interactions are crucial for the complete degradation of complex mixtures of pollutants. A mixed culture of bacterial strains with different catabolic capabilities can overcome the metabolic bottlenecks that may occur in axenic cultures. nih.gov For example, the transient accumulation of inhibitory intermediates, such as 4-hydroxy-2-methylbenzaldehyde during the degradation of 3,4-dimethylphenol (B119073), can be mitigated in a mixed culture. nih.gov Similarly, while some bacterial strains can transform this compound to 3,5-dimethylcatechol, they may lack the necessary enzymes to further degrade this intermediate. researchgate.net In a consortium, other species may possess the enzymes required for the subsequent steps, leading to a more complete degradation of the parent compound.

Phytoremediation and Algal Bioremediation of this compound

Phytoremediation and algal bioremediation represent green, sustainable approaches for the removal of organic pollutants like this compound from contaminated environments. These methods utilize the natural metabolic processes of plants and algae to degrade, sequester, or transform contaminants into less harmful substances.

Phytoremediation is an environmental remediation strategy that harnesses the ability of plants to remove pollutants from soil, water, and air. For organic contaminants such as this compound, the primary mechanism of interest is phytotransformation, also known as phytodegradation. In this process, plants absorb the organic compounds from the environment and, through their metabolic activities, break them down into simpler, less toxic molecules.

The uptake of organic pollutants is influenced by the compound's chemical properties and the plant's physiological characteristics. Once absorbed, typically through the root system, this compound can be detoxified through various enzymatic pathways within the plant cells. These pathways often involve enzymes such as oxygenases and peroxidases, which are capable of cleaving the aromatic ring structure characteristic of phenolic compounds. The breakdown products can then be integrated into the plant's biomass.

Research in this area focuses on identifying plant species that are not only tolerant to this compound but also possess a high capacity for its uptake and degradation. While extensive research has been conducted on the phytoremediation of various organic pollutants, studies specifically detailing the uptake rates and detoxification pathways for this compound in different plant species are an active area of investigation. The goal is to identify hyperaccumulating or highly efficient degrading plants that can be used for targeted remediation of sites contaminated with this compound.

Algal bioremediation, or phycoremediation, is a technique that uses microalgae or macroalgae to remove or biotransform pollutants from wastewater. nih.gov Algae possess unique characteristics for assimilating various toxic pollutants, including phenolic compounds. nih.gov The mechanisms involved include bio-adsorption, where pollutants bind to the surface of the algae, and biodegradation, where algae break down the compounds through enzymatic action. researchgate.net

Studies have shown that certain strains of microalgae are capable of degrading a spectrum of phenolic compounds, including this compound. For instance, the oleaginous microalga Chlorella sorokiniana has been studied for its ability to biodegrade phenol and p-nitrophenol under heterotrophic conditions. researchgate.net The degradation mechanism in algae involves enzymes such as catechol 2,3-dioxygenase and hydroquinone 1,2-dioxygenase, which facilitate the opening of the aromatic ring, a critical step in the detoxification process. researchgate.net This enzymatic activity suggests a potential pathway for the breakdown of this compound as well.

In addition to direct biodegradation by living algae, research has also explored the use of algae-derived materials. Biochar produced from the carbonization of macroalgae, such as Sargassum boveanum, has demonstrated high efficiency in the adsorptive removal of this compound from aqueous solutions. iwaponline.comresearchgate.net This approach utilizes the porous structure and surface chemistry of the biochar to bind the pollutant.

| Algal Type/Product | Specific Species Mentioned | Remediation Mechanism | Target Compound(s) | Key Findings |

|---|---|---|---|---|

| Microalgae | Chlorella sorokiniana | Biodegradation | Phenol, p-nitrophenol | Demonstrated enzymatic degradation via ortho- and hydroquinone pathways, suggesting potential for other phenolic compounds. researchgate.net |

| General Microalgae | Not specified | Biodegradation | This compound | Certain strains are reported to be capable of biodegrading this compound. nih.gov |

| Macroalgae Biochar | Sargassum boveanum | Adsorption | This compound (DMP) | Biochar derived from this macroalga removed almost 100% of DMP from aqueous solutions. iwaponline.comresearchgate.net |

| Macroalgae | Gracilaria verrucosa | Biosorption | Phenoxyalkanoic acid herbicide 2,4-D | Investigated as a potential biosorbent for phenoxyalkanoic acid herbicides. researchgate.net |

Advanced Chemical Oxidation Processes (AOPs) for this compound Abatement

Advanced Chemical Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation. These processes are particularly effective for treating persistent and toxic organic pollutants like this compound, which are often resistant to conventional treatment methods. AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.

The Fenton process is an AOP that utilizes ferrous ions (Fe²⁺) as a catalyst to decompose hydrogen peroxide (H₂O₂) into hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of ultraviolet (UV) or visible light. The light facilitates the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. mdpi.com

The efficiency of both Fenton and photo-Fenton processes for the degradation of phenolic compounds is highly dependent on the optimization of several key parameters. mdpi.com

pH: The optimal pH for the Fenton reaction is typically acidic, in the range of 2.5 to 3.5. At higher pH values, iron precipitates as ferric hydroxide, reducing the availability of the catalyst and inhibiting radical generation.

Concentration of Fenton's Reagents: The molar ratio of H₂O₂ to Fe²⁺ is a critical factor. An insufficient amount of either reagent will limit the rate of hydroxyl radical production. However, an excessive concentration of H₂O₂ can lead to a scavenging effect, where it reacts with hydroxyl radicals, thus reducing the process efficiency. Similarly, an excess of Fe²⁺ can also scavenge hydroxyl radicals.

Light Source (for Photo-Fenton): The intensity and wavelength of the light source are important for the photo-Fenton process. UV light is commonly used to accelerate the regeneration of Fe²⁺, significantly increasing the degradation rate of organic pollutants compared to the traditional Fenton process.

Optimization studies for the degradation of phenol have shown that under ideal conditions, such as a pH of 3, [Fe²⁺] at 15 mg/L, and [H₂O₂] at 1800 mg/L, 100% phenol degradation can be achieved in 120 minutes using the photo-Fenton process. iiste.orgresearchgate.net

| Parameter | Optimal Range/Value | Reason for Optimization |

|---|---|---|

| pH | 2.5 - 3.5 | Prevents precipitation of iron as ferric hydroxide and maximizes H₂O₂ stability and reactivity. mdpi.com |

| [Fe²⁺] Concentration | ~14-15 mg/L (for phenol) | Ensures sufficient catalyst for H₂O₂ decomposition without excessive scavenging of hydroxyl radicals. iiste.orgresearchgate.net |

| [H₂O₂] Concentration | ~1600-1800 mg/L (for phenol) | Provides an adequate source of hydroxyl radicals; excess can lead to scavenging. iiste.orgresearchgate.net |

| Light Source | UV Irradiation | Enhances the regeneration of Fe²⁺ from Fe³⁺, leading to a catalytic cycle and increased radical production. mdpi.com |

Electrochemical oxidation is another AOP that can effectively degrade refractory organic pollutants like this compound. This process involves the oxidation of contaminants at the surface of an anode. The degradation can occur through two primary mechanisms:

Direct Anodic Oxidation: Pollutants are adsorbed onto the anode surface and are destroyed by direct electron transfer to the electrode.

Indirect Anodic Oxidation: The primary degradation mechanism involves the generation of powerful oxidizing species on the anode surface. In aqueous solutions, water is discharged at the anode to produce physisorbed hydroxyl radicals (•OH). These radicals then attack and mineralize the organic pollutants.

The efficiency of electrochemical oxidation is heavily influenced by the choice of anode material, the applied current density, and the composition of the electrolyte. Anodes with a high oxygen evolution potential, such as boron-doped diamond (BDD), are particularly effective as they promote the generation of hydroxyl radicals rather than the competing reaction of oxygen evolution.

The electro-Fenton process is a variation where H₂O₂ is generated in-situ at the cathode through the reduction of oxygen, while Fe²⁺ is added to the solution (or electro-generated). mdpi.com This combination allows for the continuous production of hydroxyl radicals throughout the solution via the Fenton reaction. mdpi.com Studies on related nitrophenols have shown that the degradation rate and mineralization efficiency increase with the applied current, and the reaction kinetics often follow a pseudo-first-order model. researchgate.net The complete mineralization of this compound through electrochemical oxidation would result in the formation of carbon dioxide, water, and inorganic ions.

| Factor | Influence on Efficiency | Mechanism |

|---|---|---|

| Anode Material | High | Materials with high oxygen evolution overpotential (e.g., BDD) favor the production of hydroxyl radicals, enhancing indirect oxidation. |

| Current Density | High | Higher current density generally increases the rate of oxidant generation and pollutant degradation, though energy efficiency may decrease at very high levels. mdpi.com |

| Electrolyte Composition | Moderate | The presence of certain ions can influence conductivity and may participate in secondary oxidation reactions. |

| pH | High (for Electro-Fenton) | For the electro-Fenton process, an acidic pH (around 3) is optimal for the Fenton reaction chemistry. mdpi.com |

UV-based AOPs are highly effective for the degradation of organic pollutants in aqueous solutions. These processes utilize ultraviolet radiation to generate hydroxyl radicals from oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃).

UV/H₂O₂ Process: In this system, hydrogen peroxide absorbs UV radiation (typically at wavelengths around 254 nm), causing the cleavage of the O-O bond to generate two hydroxyl radicals. This photolysis of H₂O₂ is a direct and efficient method for producing •OH. The degradation rate of pollutants in the UV/H₂O₂ system is dependent on the UV dose, the concentration of H₂O₂, and the pH of the solution. Research has shown that the UV/H₂O₂ process has the highest degradation rate for phenol among various UV-based AOPs. nih.gov A kinetic model can be used to predict the degradation of pollutants and the consumption of H₂O₂ over time. nih.govsemanticscholar.org

UV/O₃ Process: Ozone is a strong oxidant, but its direct reaction with many recalcitrant compounds can be slow. When combined with UV radiation, the decomposition of aqueous ozone is accelerated, leading to the formation of hydrogen peroxide as an intermediate. The subsequent photolysis of this in-situ generated H₂O₂ produces hydroxyl radicals, thereby enhancing the oxidative power of the system. This combination of ozonation and UV irradiation can significantly increase the degradation efficiency of micropollutants.

Both processes ultimately rely on the powerful and non-selective oxidizing nature of hydroxyl radicals to break down the aromatic structure of this compound, leading to a series of intermediate products (such as organic acids) and eventual mineralization to CO₂, H₂O, and mineral salts. The choice between the two processes often depends on factors such as the initial pollutant concentration, water matrix composition, and economic considerations.

| Process | Mechanism of •OH Generation | Key Operational Parameters | Relative Efficiency |

|---|---|---|---|

| UV/H₂O₂ | Direct photolysis of H₂O₂ by UV light. | UV dose, [H₂O₂], pH. | Generally very high for phenol degradation; often considered the most efficient among UV processes. nih.gov |

| UV/O₃ | UV-accelerated decomposition of O₃, forming H₂O₂ as an intermediate, which then undergoes photolysis. | UV dose, O₃ dose, pH. | Highly effective; the combination of two powerful oxidants (O₃ and •OH) enhances degradation. |

Adsorption-Based Removal Technologies for this compound

Adsorption has been identified as a highly effective method for the removal of phenolic compounds like this compound from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. Research in this area is broadly categorized into the evaluation of conventional adsorbents and the development of novel, cost-effective alternatives.

Activated carbon is a widely utilized adsorbent for removing organic pollutants from water because of its large surface area, porous structure, and high adsorption capacity. mdpi.comnih.gov Numerous studies have demonstrated the excellent adsorption efficiencies of various activated carbons for this compound. researchgate.net For instance, activated carbon derived from seagrass waste showed a 99% removal efficiency for this compound, with a high adsorption capacity of 364 mg/g. researchgate.net

The performance of activated carbon is influenced by factors such as initial pollutant concentration, contact time, pH, and temperature. mdpi.com The adsorption process is typically rapid initially, reaching equilibrium within a few hours. mdpi.com For many phenolic compounds, the maximum adsorption capacity is often observed at neutral or slightly acidic pH. mdpi.com The effectiveness of activated carbon lies in its well-developed pore structure and surface chemistry, which can be tailored through specific activation processes to enhance pollutant uptake. researchgate.netnih.gov

Performance of Activated Carbons for Phenolic Compound Removal

| Activated Carbon Source | Target Pollutant | Maximum Adsorption Capacity (qmax) | Reference |

|---|---|---|---|

| Seagrass Waste | This compound | 364 mg/g | researchgate.net |

| Coconut Shell-derived (PAC1000) | Phenol | 246.31 mg/g | mdpi.com |

| Coal-derived (PAC800) | Phenol | 232.02 mg/g | mdpi.com |

| Coal-derived (GAC950) | Phenol | 214.13 mg/g | mdpi.com |

| Vine Shoots (TEDA-modified) | Phenol | 190 mg/g | nih.gov |

In the quest for more sustainable and economical water treatment solutions, research has focused on developing novel biosorbents from waste materials. These materials are often abundant, renewable, and require less complex processing than conventional adsorbents.

Biochar from Algae: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising adsorbent. doaj.orgmdpi.com Biochar derived from the marine macroalgae Sargassum boveanum has been successfully used for the removal of this compound from aqueous solutions. iwaponline.comiwaponline.com This algal biochar demonstrated a high removal efficiency, achieving almost 100% removal of the contaminant under optimized conditions. researchgate.netiwaponline.com The maximum adsorption capacity was determined to be 17 mg/g. researchgate.netiwaponline.comiwaponline.com Characterization of algal biochar reveals a porous structure and various surface functional groups that facilitate the adsorption of organic pollutants. doaj.orgmdpi.com The material also shows high reusability, maintaining effectiveness for at least four cycles of use in seawater. researchgate.netiwaponline.com

Calcined Eggshells: Eggshell waste, primarily composed of calcium carbonate, can be converted into an effective adsorbent through calcination. scirp.orgscirp.org This process transforms calcium carbonate (CaCO₃) into calcium oxide (CaO), which is the primary active component for adsorption. nih.gov Studies on the removal of phenol using calcined eggshells have shown that the removal efficiency increases with the calcination temperature, with the highest efficiency observed for eggshells calcined at 1000°C. scirp.orgresearchgate.net While specific data on this compound is limited, the successful removal of phenol suggests potential applicability. The adsorption mechanism is believed to involve chemical interactions with the calcium oxide surface. nih.gov

Understanding the kinetics and equilibrium of the adsorption process is crucial for designing efficient water treatment systems.

Adsorption Kinetics: The rate of adsorption of this compound onto various adsorbents is often described by kinetic models. The pseudo-second-order model has been found to be the most suitable for describing the adsorption kinetics of this compound on biochar derived from Sargassum boveanum macroalgae. researchgate.netiwaponline.comiwaponline.com This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. scispace.comnih.gov This finding is consistent with studies on other phenolic compounds adsorbed onto various materials, including activated carbons and other biosorbents. mdpi.commdpi.com

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. For the adsorption of this compound on algal biochar, the experimental data fit the Freundlich isotherm model well. researchgate.netiwaponline.comiwaponline.com The Freundlich model is an empirical equation used to describe non-ideal adsorption on heterogeneous surfaces, suggesting a multilayer adsorption process. researchgate.netscispace.com In contrast, the Langmuir model, which assumes monolayer adsorption on a homogeneous surface, has been found to better describe the adsorption of other phenolic compounds on different types of activated carbons. mdpi.comukm.my The choice of the best-fitting model depends on the specific adsorbent-adsorbate system. scispace.com

Kinetic and Isotherm Models for this compound Adsorption

| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |

|---|---|---|---|

| Biochar from Sargassum boveanum | Pseudo-second-order | Freundlich | researchgate.netiwaponline.com |

Environmental Persistence and Transport Investigations of this compound

The environmental fate of this compound is governed by a combination of its physical-chemical properties and various environmental processes, including sorption, leaching, and partitioning between different environmental compartments.

This compound is not expected to be persistent in soil environments. herts.ac.uk Its fate in soil is significantly influenced by biodegradation and sorption processes. Biodegradation half-lives have been reported to be as short as 1.5 to 3.5 days in certain soils. nih.gov However, under other conditions, it can be more persistent. nih.gov

Sorption to soil particles, particularly organic matter, plays a key role in its mobility. aloki.hu The presence of organic carbon in soil can increase the retention of phenolic compounds, thereby reducing their mobility and potential for leaching into groundwater. aloki.hunih.gov Conversely, in soils with low organic matter, this compound has a higher potential to be mobile and leach. aloki.hu The complete biodegradation of this compound has been reported to occur within days to months, depending on the specific soil conditions. nih.govepa.gov

In aquatic systems, the fate of this compound is controlled by factors such as its solubility, potential for volatilization, and partitioning between the water column and sediment. It is slightly soluble in water. epa.gov The vapor pressure of this compound suggests that volatilization can be an important fate process. epa.gov

The octanol-water partition coefficient (log Kow) for this compound is 2.3, and its bioconcentration factor (BCF) has been estimated to be low, ranging from 4.8 to 7.0 L/kg, indicating a low potential for bioaccumulation in aquatic organisms. epa.gov Although one study reported a higher BCF of 150 in bluegill sunfish, the half-life was less than a day, suggesting that residue problems are unlikely. epa.gov

Sorption to bottom sediments can influence the concentration of this compound in the water column. Studies on similar compounds, like 2,4-D, show that sorption is positively correlated with the organic carbon content of the sediment and negatively correlated with pH. researchgate.net While sediments can act as a sink for these compounds, desorption can also occur, potentially making sediments a secondary source of contamination to the overlying water. researchgate.net

Advanced Synthetic Methodologies and Derivatization Chemistry of 2,4 Dimethylphenol

Catalytic Synthesis Routes and Reaction Mechanisms

2,4-Dimethylphenol is a significant chemical intermediate, and various catalytic methods have been developed for its synthesis. These routes are designed to achieve high yields and selectivity, starting from different precursors and employing distinct reaction mechanisms.

A traditional and established industrial method for producing this compound begins with m-xylene (B151644). This multi-step process involves the sulfonation of the aromatic ring, followed by alkali fusion to introduce the hydroxyl group, and concluding with acidification to yield the final phenol (B47542) product. chemicalbook.comchembk.com

The reaction sequence is as follows:

Sulfonation: M-xylene is treated with a sulfonating agent, typically concentrated sulfuric acid. The electrophilic sulfonation reaction primarily occurs at the positions ortho and para to the methyl groups, leading to the formation of 2,4-dimethylbenzenesulfonic acid.

Alkali Melting (Fusion): The resulting sulfonic acid is fused with a strong base, such as sodium hydroxide, at high temperatures (typically 320-370 °C). google.com In this nucleophilic aromatic substitution reaction, the sulfonate group is displaced by a hydroxyl group, forming the sodium salt of this compound (sodium 2,4-dimethylphenoxide). chembk.comgoogle.com

Acidification: The reaction mixture containing the phenoxide salt is then neutralized with an acid (e.g., sulfur dioxide or a mineral acid). google.com This protonates the phenoxide, precipitating the this compound, which can then be separated and purified. chembk.com

While effective, this pathway can generate significant waste streams and requires harsh reaction conditions. google.com

A more targeted synthetic route utilizes o-cresol (B1677501) and formaldehyde (B43269) as starting materials. google.com This process involves a catalytic condensation step followed by hydrogenolytic cleavage to introduce the second methyl group onto the phenolic ring. google.com

The key stages of this synthesis are:

Catalytic Condensation: O-cresol is condensed with formaldehyde in the presence of a catalyst. This reaction forms bis(hydroxymethylphenyl)methane intermediates. The process is typically carried out with a molar ratio of o-cresol to formaldehyde ranging from 5:1 to 0.5:1. google.com

Catalytic Hydrogenolytic Cleavage: The condensation product is then subjected to catalytic hydrogenating cleavage in the presence of hydrogen gas. This step occurs at elevated temperatures, generally between 270-370 °C. The cleavage of the C-O and C-C bonds in the intermediate, coupled with hydrogenation, results in the formation of this compound as the primary product. google.com

This method was developed to provide a more direct and potentially more economical synthesis with higher selectivity compared to methylation processes that can yield a mixture of isomers. google.com

Table 1: Reaction Conditions for O-Cresol Condensation and Cleavage

| Parameter | Condensation Stage | Hydrogenolytic Cleavage Stage |

|---|---|---|

| Reactants | o-Cresol, Formaldehyde | Condensation Product, Hydrogen |

| Molar Ratio (o-cresol:formaldehyde) | 5:1 to 0.5:1 | N/A |

| Temperature | <0 - 250 °C | 270 - 370 °C |

| Residence Time | 10 minutes - 80 hours | 10 - 600 minutes |

| Catalyst to Reactant Ratio (wt) | 1:50 to 1:1 (Catalyst:o-cresol) | 0.5:1 to 1:10 (Catalyst:Product) |

Source: google.com

Reductive methylation represents another pathway to this compound, often involving the catalytic reaction of a substituted phenol with a methylating agent like methanol (B129727). researchgate.net These reactions can proceed through various mechanisms, including vapor-phase catalysis or reactions in alkaline media. For instance, the methylation of phenols can be catalyzed by metal oxides. researchgate.net

Pathways leading to this compound can also be observed during the hydrodeoxygenation (HDO) of larger, more complex phenolic compounds derived from biomass, such as lignin. In the HDO of 4-ethylguaiacol over Ni₂P/HZSM-5 catalysts, this compound is identified as a primary product. academie-sciences.fr The reaction involves the cleavage of ether bonds and subsequent dealkylation, demethylation, and transalkylation reactions on the catalyst surface. academie-sciences.frmdpi.com High temperatures tend to favor the cleavage of C-C and C-O bonds, leading to the formation of various alkylphenols, including this compound. academie-sciences.fr

Novel Derivatization Strategies for Functional Materials

The structure of this compound, with its activated aromatic ring and nucleophilic hydroxyl group, makes it a valuable precursor for creating more complex molecules with specific functionalities, such as dyes and ligands for coordination chemistry.

This compound is an effective coupling component in the synthesis of azo dyes. The general procedure involves the diazotization of a primary aromatic amine, followed by an electrophilic substitution reaction with the activated ring of this compound.

The synthesis proceeds via two main steps:

Diazotization: An aromatic amine, such as 4-aminobenzoic acid or 4-nitroaniline (B120555), is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (below 5°C). This reaction generates a highly reactive diazonium salt. ekb.egresearchgate.net

Azo Coupling: The cold diazonium salt solution is then added to an alkaline solution of this compound. The electron-rich phenol couples with the diazonium cation, typically at the position para to the hydroxyl group (position 6), to form the characteristic -N=N- azo linkage, resulting in a highly colored azo compound. ekb.egresearchgate.netijsr.net

These azo dyes, possessing chelating sites (often the hydroxyl group and a nitrogen atom of the azo group), can act as ligands to form stable complexes with various metal ions. ekb.egresearchgate.net

Table 2: Examples of Azo Dyes Derived from this compound and Their Metal Complexes

| Diazo Component | Resulting Azo Ligand Name | Complexed Metal Ions |

|---|---|---|

| 4-Aminobenzoic Acid | 4-((2-hydroxy-3,5-dimethylphenyl)diazenyl)benzoic acid | Zn(II), Cd(II), Hg(II) |

| 4-Aminoantipyrine (B1666024) | Azo dye ligand derived from 4-aminoantipyrine and this compound | Ni(II), Cu(II) |

| 4-Nitroaniline | 2-(4-nitrophenylazo)-2,4-dimethylphenol | Cu(II), Zn(II), Cd(II), Hg(II) |

Source: ekb.egresearchgate.netijsr.netdocsdrive.com

Substituted hydrazones can be prepared from this compound through a multi-step process. A common route involves first converting the phenol into a corresponding hydroxyacetophenone, which can then be reacted with a hydrazine (B178648) compound.

A general synthetic pathway is as follows:

Acylation/Rearrangement: this compound can be acetylated to form 2,4-dimethylphenyl acetate. This ester can then undergo a Fries rearrangement, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to produce a hydroxyacetophenone, such as 1-(2-hydroxy-3,5-dimethylphenyl)ethanone. researchgate.net

Condensation with Hydrazine: The resulting hydroxyacetophenone derivative is then condensed with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine). ias.ac.inchemistryjournals.net The reaction is typically carried out by refluxing the equimolar mixture in a solvent like methanol, sometimes with an acid catalyst. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N-NH₂ hydrazone linkage. researchgate.netias.ac.in

This methodology allows for the synthesis of a wide range of hydrazone derivatives, which are valuable in coordination chemistry and as intermediates in the synthesis of heterocyclic compounds. ias.ac.in

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 7771 |

| m-Xylene | 7929 |

| Sulfuric Acid | 1118 |

| Sodium Hydroxide | 14798 |

| 2,4-Dimethylbenzenesulfonic acid | 7770 |

| o-Cresol | 342 |

| Formaldehyde | 712 |

| Hydrogen | 783 |

| Methanol | 887 |

| 4-Ethylguaiacol | 13109 |

| 4-Aminobenzoic acid | 978 |

| Sodium Nitrite | 23668193 |

| 4-Nitroaniline | 7475 |

| 4-Aminoantipyrine | 2148 |

| Zinc(II) ion | 23994 |

| Cadmium(II) ion | 23932 |

| Mercury(II) ion | 18880 |

| Nickel(II) ion | 23939 |

| Copper(II) ion | 240 |

| 2,4-Dimethylphenyl acetate | 66952 |

| Aluminum Chloride | 24012 |

| Hydrazine Hydrate | 15938 |

| Phenylhydrazine | 7229 |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound (2,4-xylenol) is increasingly being guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional methods for producing xylenols often involve harsh conditions, corrosive acid catalysts, and the generation of significant waste streams. For instance, the historical extraction from coal tar is not a synthetic route, and early industrial syntheses, such as the sulfonation of m-xylene followed by alkali fusion, create substantial waste. chemicalbook.com Modern research focuses on developing more sustainable and environmentally benign methodologies centered on catalytic alkylation, the use of safer reagents, and innovative reaction media.

A primary focus of green synthesis is the replacement of hazardous liquid acid catalysts, like sulfuric acid or hydrofluoric acid, with solid, reusable catalysts. Heterogeneous catalysts such as zeolites, modified metal oxides, and supported acids are at the forefront of this effort. whiterose.ac.ukresearchgate.net These solid catalysts are easily separated from the reaction mixture, minimizing waste and allowing for their regeneration and reuse, which is a core tenet of green chemistry.

The vapor-phase alkylation of phenol or cresols with methanol is a prominent green route being explored for the production of various methylphenols, including this compound. unibo.it This method avoids the use of more hazardous alkylating agents like methyl halides. unibo.it The selectivity of these reactions is highly dependent on the catalyst's properties, such as its acidity and pore structure. researchgate.net For example, zeolites like H-beta, MCM-22, and HZSM-5 have been studied for the methylation of phenol, yielding products such as anisole (B1667542), cresols, and 2,4-xylenol. researchgate.netbegellhouse.com The reaction over zeolites can proceed through two main pathways: direct C-alkylation of the phenol ring or initial O-alkylation to form an anisole intermediate, which then rearranges or is further alkylated to form cresols and xylenols. researchgate.netresearchgate.net The challenge lies in directing the selectivity specifically towards the 2,4-isomer.

The use of alternative, greener reagents is another key aspect. Dimethyl carbonate (DMC) has been investigated as a non-toxic substitute for traditional methylating agents. sciforum.net Similarly, the development of processes that utilize renewable feedstocks derived from biomass, such as lignin, is a significant long-term goal for sustainable chemical production. wur.nlacs.org

Furthermore, the choice of solvent or reaction medium is critical. Research into solvent-free conditions or the use of environmentally benign solvents like water or supercritical fluids aligns with green chemistry principles. frontiersin.orgacademie-sciences.frgoogle.comtandfonline.com For instance, water-tolerant ionic liquids have been shown to be effective catalysts for reactions involving this compound, offering high activity under mild conditions and potential for recyclability. frontiersin.orgresearchgate.net

The table below summarizes various catalytic systems investigated for the synthesis of this compound and related isomers, highlighting the green chemistry principles they incorporate.

Interactive Data Table: Catalytic Systems for Phenol Alkylation

| Catalyst System | Starting Material(s) | Alkylating Agent | Key Products | Reaction Conditions | Green Chemistry Aspect(s) | Reference(s) |

| H-MCM-22 Zeolite | Phenol | Methanol | Anisole, o-cresol, p-cresol (B1678582), 2,4-xylenol | Continuous fixed bed reactor | Heterogeneous catalysis, reusable catalyst | begellhouse.com |

| H-beta Zeolite | Phenol | Methanol | Anisole, o-cresol, p-cresol, 2,4-xylenol | Continuous fixed bed reactor | Heterogeneous catalysis, reusable catalyst | begellhouse.com |

| Iron-Chromium Mixed Oxide | Phenol, o-cresol | Methanol | 2,6-dimethylphenol (B121312), this compound, 2,4,6-trimethylphenol | Fluidized bed reactor, 350-380°C | High conversion, potential for by-product recycling | nih.govresearchgate.net |

| Silica-supported Aluminum Phenolate | Phenol, Cresols | Isobutene, Propene | 2,4-ditertbutylphenol, 2,6-ditertbutylphenol | Not specified | Solid-supported catalyst, reduced solvent use | whiterose.ac.uk |

| Trifloaluminate Ionic Liquids | This compound | Isoprene | 2,2-Dimethyl-6,8-dimethylchromane | 35°C, solventless | Water-tolerant, recyclable catalyst, mild conditions | frontiersin.org |

| Zeolites (HBEA, HZSM5, HY) | Phenol | Methanol | Anisole, o-cresol, p-cresol, xylenols | Gas-phase, 473K | Heterogeneous catalysis, shape-selectivity | researchgate.net |

| HMCM22 Zeolite | Phenol | Methanol | p-cresol, o-cresol, 2,4-xylenol, 2,6-xylenol | Gas-phase, 473K | High p-cresol selectivity, heterogeneous catalysis | researchgate.net |

Analytical Chemistry Research for 2,4 Dimethylphenol Quantification and Speciation

Advanced Chromatographic and Spectrometric Methodologies

Modern analytical chemistry relies heavily on chromatographic separation coupled with sensitive detection techniques to resolve complex mixtures and quantify trace levels of analytes like 2,4-Dimethylphenol.

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of phenolic compounds, including this compound, in environmental samples. This technique offers high selectivity and sensitivity, allowing for the determination of trace-level contaminants.

A selective and sensitive LC-MS method has been developed for the simultaneous determination of a wide range of phenolic compounds. nih.gov While this method was applied to plant solid residues, its principles are directly applicable to environmental matrices like water and soil. The method utilizes a C18 column for separation with a gradient mobile phase of acidified water and acetonitrile. nih.gov Mass spectrometric detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode provides the necessary specificity to distinguish this compound from other matrix components. epa.gov

Method validation parameters, such as those established for similar phenolic compounds, demonstrate the robustness of LC-MS for quantification. nih.gov Linearity is typically observed over a wide concentration range with correlation coefficients (R²) exceeding 0.99. nih.gov The limits of detection (LOD) and quantification (LOQ) are crucial for environmental monitoring, and for many phenolic compounds, they are in the low microgram per liter (µg/L) range. nih.gov Recovery studies are essential to assess the efficiency of the entire analytical procedure, with acceptable recoveries generally falling within the 70-120% range. nih.gov

| Parameter | Typical Value/Range |

|---|---|

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | Low µg/L |

| Limit of Quantification (LOQ) | Low to mid µg/L |

| Recovery | 70 - 120% |

| Precision (RSD) | < 15% |

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a flame ionization detector (FID), it provides a robust and cost-effective method for quantification.

US EPA Method 8041A outlines a procedure for the determination of phenols, including this compound, in various matrices using open-tubular, capillary-column gas chromatography. This method can be performed with or without derivatization. The underivatized phenols are typically analyzed by GC-FID. settek.com For enhanced sensitivity and to overcome potential chromatographic issues with free phenols, derivatization can be employed. settek.comgreenrivertech.com.tw

A typical GC-FID method for phenols, such as the one based on EPA Method 604, utilizes a non-polar or mid-polar capillary column, for instance, a column with a (5%-phenyl)-methylpolysiloxane stationary phase. luciditysystems.com The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of a wide range of phenolic compounds. luciditysystems.com

| Parameter | Condition |

|---|---|

| Column | MXT-5, 30 m, 0.25 mm ID, 0.25 µm |

| Injection | Splitless or Split |

| Injector Temperature | 250 - 280°C |

| Oven Program | Ramp from ~40°C to 250°C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

For the analysis of this compound in particularly complex matrices, such as industrial wastewater or biological tissues, hyphenated techniques that couple chromatography with mass spectrometry are indispensable. Gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) provide unparalleled selectivity and sensitivity.

GC-MS is extensively used for the determination of this compound and other phenols in environmental and biological samples due to its high selectivity and sensitivity. dphen1.com In GC-MS, after separation on the GC column, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a chemical fingerprint for identification. nist.gov

For even greater selectivity, especially in matrices with significant interferences, GC-MS/MS is employed. thermofisher.com In this technique, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is then monitored. This selected reaction monitoring (SRM) significantly reduces background noise and improves detection limits. thermofisher.com A study on the simultaneous determination of several alkylphenols in prawn samples using GC-MS reported detection limits in the nanogram per kilogram (ng/kg) range, highlighting the sensitivity of this technique. nih.gov

Innovative Sample Preparation and Enrichment Strategies

The low concentrations of this compound often found in environmental samples necessitate a pre-concentration or enrichment step prior to instrumental analysis. Innovative sample preparation techniques aim to improve the selectivity and efficiency of this process.

Molecularly imprinted polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule or a class of structurally related compounds. mdpi.com This "molecular memory" makes them highly selective sorbents for solid-phase extraction (SPE), a technique known as molecularly imprinted solid-phase extraction (MISPE). mdpi.com

A study specifically focused on creating a molecularly imprinted polymer using this compound as the template molecule. nih.govsigmaaldrich.com This MIP was then used as a selective sorbent for the extraction of various phenolic compounds from environmental water samples. nih.govsigmaaldrich.com The synthesis of the MIP was optimized using different porogens (solvents used during polymerization to create pores) to achieve the best recognition properties. nih.govsigmaaldrich.com The developed MIP-SPE method demonstrated its applicability for the class-selective extraction and pre-concentration of phenols, showcasing the potential of this technology for the targeted analysis of this compound. nih.govsigmaaldrich.com The selectivity of MIPs can lead to cleaner extracts compared to conventional SPE sorbents, which in turn can improve the accuracy and sensitivity of the subsequent chromatographic analysis. researchgate.net